4-Isoquinolin-4-yl-benzylamine
Overview
Description
4-Isoquinolin-4-yl-benzylamine is an analog of amino isoquinolin . It has a molecular weight of 234.3 and a molecular formula of C16H14N2 . The IUPAC name for this compound is (4-isoquinolin-4-ylphenyl)methanamine .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to a pyridine ring . The compound is a weak base, with a pKa of 5.14 . It forms adducts with Lewis acids, such as BF3 .Scientific Research Applications
Synthesis of Isoquinolines
- Rhodium-Catalyzed Annulation : A method for synthesizing isoquinolines through rhodium-catalyzed annulation of primary benzylamine with α-diazo ketone has been developed, demonstrating the versatility of benzylamine in synthesizing isoquinolines with high selectivity at the 3- and 4- positions (Chu, Xue, Yu, & Cheng, 2016).
- Rhodium/Copper-Cocatalyzed Process : Benzylamine has been utilized in a mild synergistic rhodium- and copper-catalyzed process for the synthesis of fused isoquinolines, highlighting the role of benzylamine in C-H activation and coupling with diazo compounds (Wang & Li, 2016).
Advancements in Chemical Synthesis
- Mannich Reaction for Phenethylamines : Benzylamines obtained from the Mannich reaction have been used to synthesize phenethylamines, showcasing the role of benzylamines in facilitating diverse chemical transformations (Short, Dunnigan, & Ours, 1973).
- Ruthenium-Catalyzed Synthesis : Isoquinolines have been synthesized using ruthenium-catalyzed oxidative coupling of benzylamines with internal alkynes, employing primary amines as directing groups (Villuendas & Urriolabeitia, 2013).
Novel Materials and Applications
- Smart Fluorescent Material : Halochromic isoquinoline combined with mechanochromic triphenylamine has been developed for creating rewritable and self-erasable fluorescent platforms, expanding the application scope of isoquinolines in advanced material science (Hariharan, Mothi, Moon, & Anthony, 2016).
Pharmaceutical Applications
- CDK4 Inhibitors : 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, a derivative of benzylamine, have shown potential as antitumor agents, selectively inhibiting CDK4, an important target in cancer therapy (Tsou et al., 2009).
Environmental Applications
- Isoquinoline Degradation : A strain capable of degrading isoquinoline, a pollutant in coking wastewater, was isolated, demonstrating the environmental application of isoquinoline research in pollution remediation (Guanghua et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(4-isoquinolin-4-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H,9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGYZJONJUPVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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